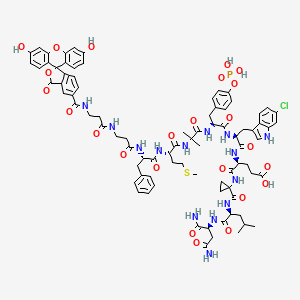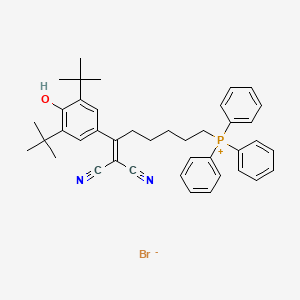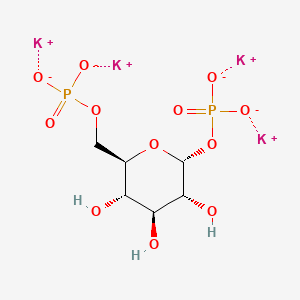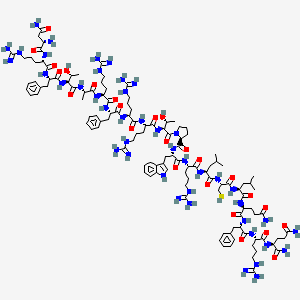
p-Diazobenzoyl-biocytin (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Diazobenzoyl-biocytin (chloride) is a biotin derivative that is widely used in biochemical research. It is particularly known for its ability to label tyrosine and histidine residues in peptides and proteins . This compound is valuable in various scientific applications due to its biotinylating properties, which facilitate the study of protein interactions and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Diazobenzoyl-biocytin (chloride) involves the reaction of biocytin with p-diazobenzoyl chloride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the stability of the diazo group . The process requires careful handling of reagents to prevent decomposition and ensure high yield.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The key difference lies in the scale and optimization of reaction conditions to maximize efficiency and yield in an industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions
p-Diazobenzoyl-biocytin (chloride) primarily undergoes substitution reactions, where the diazo group reacts with nucleophilic sites on peptides and proteins. This reaction is facilitated by the presence of tyrosine and histidine residues .
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and buffers to maintain the pH. The reaction conditions typically involve mild temperatures to prevent the degradation of the diazo group .
Major Products Formed
The major products formed from these reactions are biotinylated peptides and proteins. These biotinylated compounds are then used in various biochemical assays to study protein interactions and functions .
Applications De Recherche Scientifique
p-Diazobenzoyl-biocytin (chloride) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of p-Diazobenzoyl-biocytin (chloride) involves the formation of a covalent bond between the diazo group and the nucleophilic sites on tyrosine and histidine residues. This biotinylation process allows for the subsequent detection and analysis of the labeled proteins or nucleic acids using streptavidin-based assays . The molecular targets include tyrosine and histidine residues in peptides and proteins, and the pathways involved are primarily related to protein labeling and detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxysuccinimide (NHS) biotin: Another biotinylating reagent that targets primary amines in proteins and peptides.
Sulfo-NHS-LC-biotin: A water-soluble biotinylating reagent that also targets primary amines.
Biotin hydrazide: Used for labeling aldehyde and ketone groups in biomolecules.
Uniqueness
p-Diazobenzoyl-biocytin (chloride) is unique in its ability to specifically target tyrosine and histidine residues, which are less commonly targeted by other biotinylating reagents. This specificity makes it particularly valuable for studying proteins with these residues and for applications where selective labeling is required .
Propriétés
Formule moléculaire |
C23H31ClN6O5S |
|---|---|
Poids moléculaire |
539.0 g/mol |
Nom IUPAC |
4-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]carbamoyl]benzenediazonium;chloride |
InChI |
InChI=1S/C23H30N6O5S.ClH/c24-29-15-10-8-14(9-11-15)21(31)26-16(22(32)33)5-3-4-12-25-19(30)7-2-1-6-18-20-17(13-35-18)27-23(34)28-20;/h8-11,16-18,20H,1-7,12-13H2,(H4-,25,26,27,28,30,31,32,33,34);1H/t16-,17-,18-,20-;/m0./s1 |
Clé InChI |
FNYYDRRCUPHASE-CMPKFCAVSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)

![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)


![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)


![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)

![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
